molecular formula C13H9NS B11890481 6-Phenylbenzo[d]thiazole

6-Phenylbenzo[d]thiazole

Cat. No.: B11890481
M. Wt: 211.28 g/mol
InChI Key: ZLQIQTPPVHFSPY-UHFFFAOYSA-N
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Description

6-Phenylbenzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a thiazole ring, with a phenyl group attached to the sixth position of the benzothiazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenylbenzo[d]thiazole can be synthesized through several methods. One common approach involves the cyclization of 2-aminothiophenol with benzaldehyde derivatives. The reaction typically takes place in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, under reflux conditions . Another method involves the Suzuki cross-coupling reaction, where 2-bromobenzothiazole is coupled with phenylboronic acid in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often employs the cyclization method due to its simplicity and high yield. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylbenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 6-Phenylbenzo[d]thiazole varies depending on its application. In biological systems, it often interacts with specific enzymes or receptors, inhibiting their activity. For example, certain derivatives of this compound have been shown to inhibit urease enzyme activity, which is crucial for the survival of certain bacteria . The compound’s ability to scavenge nitric oxide also contributes to its anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Uniqueness: 6-Phenylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the sixth position enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C13H9NS

Molecular Weight

211.28 g/mol

IUPAC Name

6-phenyl-1,3-benzothiazole

InChI

InChI=1S/C13H9NS/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-9H

InChI Key

ZLQIQTPPVHFSPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CS3

Origin of Product

United States

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